ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring fused with a 1,2,3-triazole moiety, substituted at the 5-position with a phenyl group and at the 4-position with an ethyl carboxylate. This structure combines electron-rich aromatic systems (phenyl, oxadiazole) and a polar carboxylate group, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.
Synthesis involves refluxing 4-azidofurazan-3-amine with aroylacetates (e.g., phenyl-substituted derivatives) in ethanol using MgCO₃ as a catalyst, achieving yields up to 96% .
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c1-2-21-13(20)9-10(8-6-4-3-5-7-8)19(18-15-9)12-11(14)16-22-17-12/h3-7H,2H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSMHRAGXUUTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring followed by the construction of the triazole ring and subsequent esterification. The reaction conditions often include the use of solvents like toluene and reagents such as gaseous ammonia and hydrogen peroxide .
Chemical Reactions Analysis
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate has shown promising results against various bacterial strains. Studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the oxadiazole and triazole rings enhances its ability to interact with biological targets associated with cancer progression .
Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound has been tested for its effectiveness as a pesticide. Its structural components allow it to act on specific biochemical pathways in pests, leading to mortality without significantly affecting non-target organisms. This specificity is crucial for developing environmentally friendly pest control agents .
Herbicidal Properties
In addition to its pesticidal activity, this compound has shown potential as a herbicide. Field trials have indicated that it can effectively suppress weed growth while promoting the health of crop plants .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with unique properties. Its ability to form stable complexes with metals opens avenues for creating materials with enhanced thermal stability and mechanical strength .
Nanotechnology
Recent advancements have explored the use of ethyl 1-(4-amino-1,2,5-oxadiazol-3-y)-5-phenytriazole derivatives in nanotechnology. These compounds can be integrated into nanocarriers for drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The oxadiazole and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations :
- Phenyl vs. Alkyl Groups : The phenyl substituent increases molecular weight and lipophilicity compared to methyl or ethyl groups, which may enhance membrane permeability but reduce aqueous solubility .
- Synthetic Efficiency : Phenyl derivatives are synthesized efficiently (96% yield) under standard conditions, while ethyl analogs face discontinuation, possibly due to synthetic challenges or stability issues .
Physicochemical and Crystallographic Properties
- Crystallography : Structural analysis using SHELXL and WinGX reveals that phenyl-substituted triazoles adopt planar conformations, facilitating tight crystal packing and higher melting points compared to flexible alkyl analogs .
- Solubility and Stability: The phenyl group reduces solubility in polar solvents (e.g., water) but improves stability in nonpolar media. In contrast, methyl and ethyl derivatives show higher solubility but may degrade faster under acidic conditions .
Commercial and Regulatory Status
- The phenyl-substituted compound is listed as discontinued by suppliers like CymitQuimica, possibly due to niche demand or regulatory hurdles . In contrast, methyl and phenoxymethyl derivatives remain available, indicating broader applicability .
Biological Activity
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is a novel compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on a comprehensive analysis of recent studies.
Chemical Structure and Properties
The compound features a unique structure that combines several pharmacophores, including the oxadiazole and triazole moieties. Its molecular formula is with a molecular weight of 356.34 g/mol. The presence of these heterocycles contributes to its biological activity, particularly in anticancer and antimicrobial domains .
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The synthetic pathway often employs starting materials such as 4-amino-1,2,5-oxadiazole and phenyl-substituted triazoles. The reaction conditions are optimized to enhance yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Mechanism of Action : The compound has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Inhibition of TS leads to reduced proliferation of tumor cells .
- In Vitro Studies : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For example:
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Inhibition Studies : It has demonstrated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these bacteria are significantly lower than those for standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Oxadiazole moiety | Enhances anticancer activity |
| Triazole ring | Contributes to antimicrobial properties |
| Phenyl substituents | Influence on binding affinity and selectivity |
These findings suggest that modifications to the substituents can lead to enhanced efficacy and selectivity for specific biological targets .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Antitumor Effects : A study involving xenograft models demonstrated that treatment with the compound resulted in significant tumor regression compared to control groups.
- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against biofilms formed by Staphylococcus aureus, revealing promising results in disrupting biofilm integrity.
Q & A
Q. What are the recommended synthetic routes for ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate?
A common method involves refluxing 4-amino-1,2,5-oxadiazole derivatives with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification. This approach aligns with analogous triazole synthesis protocols for structurally similar compounds . Modifications may include varying substituents on the benzaldehyde to optimize yield or introduce functional groups for downstream applications.
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to verify substituent positions and regioselectivity.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in stereochemistry or bonding, using software like SHELXL for refinement .
- FT-IR spectroscopy to identify functional groups (e.g., ester carbonyl, amino groups).
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs. For example:
- Antiproliferative activity : Test against cancer cell lines (e.g., NCI-H522 lung cancer cells) using MTT assays, as triazole-carboxylate derivatives have shown inhibitory effects (e.g., 68–75% growth inhibition in similar compounds) .
- Antimicrobial screening : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria, given the scaffold’s reported activity in related molecules .
Advanced Research Questions
Q. What crystallographic strategies are optimal for resolving structural ambiguities in this compound?
- Data collection : Use high-resolution synchrotron radiation for small-molecule crystals.
- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. The program’s robustness in handling twinned data and high-resolution refinement makes it suitable for complex heterocycles .
- Validation : Apply tools like PLATON (ADDSYM) to check for missed symmetry and R1/wR2 convergence criteria (<5% discrepancy) .
Q. How can molecular docking elucidate the pharmacological potential of this compound?
- Target selection : Prioritize proteins with known interactions with oxadiazole/triazole motifs (e.g., SARS-CoV-2 main protease, kinase enzymes).
- Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) for ligand flexibility.
- Validation : Compare docking scores (e.g., binding energy < −7 kcal/mol) with positive controls. A study on a related oxadiazole-triazole hybrid demonstrated efficacy against viral targets via this approach .
Q. What substituent modifications enhance bioactivity in this scaffold?
- Position 5 of the triazole : Bulky substituents (e.g., phenyl groups) may reduce antiproliferative activity, while smaller groups (e.g., methyl) improve it .
- Oxadiazole amino group : Introduce electron-withdrawing groups to stabilize interactions with enzymatic active sites.
- Ester moiety : Hydrolysis to carboxylic acid derivatives could enhance solubility and target binding in physiological conditions.
Q. How should researchers address contradictory data in biological assays?
- Dose-response curves : Confirm activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives.
- Cellular context : Test in diverse cell lines (e.g., A498 kidney cancer vs. NCI-H522 lung cancer) to identify tissue-specific effects .
- Mechanistic studies : Combine transcriptomics/proteomics to validate target engagement (e.g., apoptosis markers like caspase-3 activation).
Q. What methods ensure robust validation of structural data in publications?
- CIF validation : Use checkCIF (IUCr) to flag outliers in bond lengths/angles.
- ORTEP diagrams : Generate anisotropic displacement ellipsoid plots via WinGX/ORTEP for visual clarity .
- Cross-reference : Compare crystallographic data with spectroscopic results (e.g., NMR coupling constants) to confirm consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
